molecular formula C8H10FNO B1327028 4-(1-Aminoethyl)-2-fluorophenol CAS No. 1030444-42-8

4-(1-Aminoethyl)-2-fluorophenol

Cat. No. B1327028
M. Wt: 155.17 g/mol
InChI Key: VWURQMSCABRCTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(1-Aminoethyl)-2-fluorophenol involves various chemical reactions and methodologies. For instance, the synthesis of a novel fluorinated aromatic diamine monomer, which is a precursor to polyimides, was achieved by coupling a trifluoroacetophenone with 4-nitrophenyl phenyl ether, followed by reduction with reductive iron and hydrochloric acid . Similarly, another soluble fluoro-polyimide was synthesized by reacting a fluorine-containing aromatic diamine with aromatic dianhydrides, followed by cyclization to yield polyimide . Additionally, novel Schiff bases were synthesized using a multi-step reaction that included the Gewald synthesis technique and the Vilsmeier-Haack reaction .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For example, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and the presence of an intramolecular N–H…O hydrogen bond . Another compound, 4{E-[(2-fluorophenyl)imino]methyl}-2-methoxyphenol, was characterized by FTIR, NMR, and X-ray crystallography, and its structure was found to be stabilized by intermolecular non-classical hydrogen bonds .

Chemical Reactions Analysis

The electrophilic amination of 4-fluorophenol with diazenes was studied, demonstrating the complete removal of the fluorine atom and the introduction of the chlorine atom in the process . This reaction showcases the reactivity of the fluorophenol moiety and its potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are influenced by their molecular structures. The fluorinated polyimides derived from the novel diamine exhibited good solubility in polar organic solvents, excellent thermal stability, and outstanding mechanical properties . The polyimides synthesized from 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene also showed excellent thermal stability, low moisture absorption, and high hygrothermal stability . The crystal structure and DFT calculations of the synthesized compounds provide insights into their stability and reactivity, which are crucial for their potential applications .

Scientific Research Applications

Radiosynthesis for Complex Molecules

4-(1-Aminoethyl)-2-fluorophenol is a derivative of 4-fluorophenol, which is a versatile synthon used in the synthesis of complex radiopharmaceuticals. A study by Ross, Ermert, and Coenen (2011) elaborated on the synthesis of no-carrier-added 4-[18F]fluorophenol, highlighting its potential in creating radiopharmaceuticals with a 4-[18F]fluorophenoxy moiety (Ross, Ermert, & Coenen, 2011).

Enzymatic Reactions

The enzymatic reactivity of fluorophenols, including 4-fluorophenol, was studied by Battaini et al. (2002). They explored the tyrosinase-catalyzed oxidation of fluorophenols, providing insights into how these compounds behave in biological systems (Battaini et al., 2002).

Fluorescence Applications

Cheng et al. (2020) discussed the use of fluorinated amino acids, including derivatives of fluorophenol, in chemical biology. These compounds are crucial for creating fluorescent macromolecules that enable non-invasive studies in biological systems (Cheng, Kuru, Sachdeva, & Vendrell, 2020).

Environmental Applications

Shimoda et al. (2009) investigated the glycosylation of fluorophenols using plant cell cultures. Their research sheds light on the environmental implications of these compounds, particularly their role in metabolizing pollutants (Shimoda, Kubota, Kondo, Sato, & Hamada, 2009).

Pharmaceutical Applications

A study by Mercier and Youmans (1996) highlighted the role of 4-fluorophenol as a key intermediate in the production of various pharmaceuticalsand agrochemicals. They emphasized its efficient production from 4-fluoroaniline, showcasing its significance in industrial processes (Mercier & Youmans, 1996).

Mechanistic Insights in Chemical Reactions

Bombek et al. (2004) studied the electrophilic amination of 4-fluorophenol, providing crucial insights into the chemical reaction mechanisms. This study is particularly relevant for understanding the transformation and synthesis of various fluorophenol derivatives (Bombek, Požgan, Kočevar, & Polanc, 2004).

Analytical Chemistry and Spectroscopy

In analytical chemistry, fluorophenols like 4-fluorophenol have been utilized in the development of hydrogen-bonded complexes, as explored by Brass and Bullock (1978). Their study on the complexes of phenol and 4-fluorophenol offers valuable information for spectroscopic analysis and molecular interaction studies (Brass & Bullock, 1978).

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(1-aminoethyl)-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWURQMSCABRCTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Aminoethyl)-2-fluorophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Jin, J Zhang, S Huang, L Gao, H Chang, J Zhang - Green Chemistry, 2023 - pubs.rsc.org
Enantiomerically pure amines are crucial intermediates for a wide range of pharmaceuticals, natural products, and bioactive compounds. Asymmetric intermolecular hydroamination of …
Number of citations: 1 pubs.rsc.org

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